2-Amino-4-methylpyrimidine-5-carbohydrazide
Description
2-Amino-4-methylpyrimidine-5-carbohydrazide is a pyrimidine derivative characterized by a carbohydrazide (-CONHNH₂) functional group at position 5, a methyl group at position 4, and an amino group at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their ability to participate in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
2-amino-4-methylpyrimidine-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c1-3-4(5(12)11-8)2-9-6(7)10-3/h2H,8H2,1H3,(H,11,12)(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMWTRSJRIECJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methylpyrimidine-5-carbohydrazide typically involves the reaction of 2-Amino-4-methylpyrimidine-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methylpyrimidine-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino and hydrazide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of 2-amino-4-methylpyrimidine derivatives in the treatment of cancer. For instance, derivatives of this compound have been synthesized and evaluated for their anticancer activities against various human tumor cell lines. Some compounds demonstrated significant antiproliferative effects, leading to cell cycle arrest and apoptosis in cancer cells, particularly through mechanisms involving microtubule disruption and centrosome declustering .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Research indicates that certain derivatives exhibit activity against a range of bacterial strains, including Escherichia coli and Klebsiella pneumoniae. The mechanism of action is thought to involve the inhibition of enzymes critical for bacterial survival . A detailed study on the synthesis of 2-amino-4-hydroxypyrimidine-5-carboxylates revealed their effectiveness against specific pathogens, suggesting a potential role in developing new antibacterial agents .
Biochemical Applications
Enzyme Inhibition
2-Amino-4-methylpyrimidine-5-carbohydrazide has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of the 5-lipoxygenase enzyme, which is implicated in inflammatory processes and asthma . This inhibition can lead to reduced leukotriene synthesis, making it a candidate for therapeutic applications in treating inflammatory diseases.
Pharmaceutical Formulations
The compound is also being explored for its formulation into pharmaceutical compositions aimed at treating gastrointestinal disorders. Its cytoprotective properties suggest it could be effective in preventing ethanol-induced gastric ulcers and other related conditions .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that yield derivatives with enhanced biological activities. Various methods have been developed to optimize the synthesis process, ensuring high yields and purity suitable for pharmaceutical applications .
Case Study 1: Anticancer Activity
A series of 2-amino-4-methylpyrimidine derivatives were tested against several cancer cell lines. The results indicated that specific modifications to the pyrimidine ring significantly enhanced antiproliferative activity. For example, compounds with halogen substitutions exhibited superior efficacy compared to their non-substituted counterparts .
Case Study 2: Antibacterial Efficacy
In a study focusing on the antibacterial potential of pyrimidine derivatives, several compounds were synthesized and evaluated against Burkholderia pseudomallei. These compounds demonstrated not only antibacterial activity but also stability in thermal shift assays, indicating their potential as drug candidates .
Data Table: Summary of Biological Activities
| Compound Derivative | Activity Type | Target Organism/Cell Line | Effectiveness (IC50) |
|---|---|---|---|
| Compound A | Anticancer | Melanoma (518 A2) | 10 µM |
| Compound B | Antibacterial | E. coli | 5 µg/mL |
| Compound C | Enzyme Inhibition | 5-Lipoxygenase | IC50 = 20 µM |
| Compound D | Cytoprotective | Gastric epithelial cells | Significant reduction |
Mechanism of Action
The mechanism of action of 2-Amino-4-methylpyrimidine-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-amino-4-methylpyrimidine-5-carbohydrazide and its analogs:
Key Observations:
- Functional Group Impact: The carbohydrazide group in the target compound distinguishes it from analogs with ester (e.g., ethyl carboxylate in ), hydroxymethyl (), or nitrile () groups.
- Synthetic Versatility: The carbohydrazide moiety allows for condensation reactions with aldehydes/ketones to form hydrazones, a feature absent in compounds like 4-amino-5-hydroxymethyl-2-methylpyrimidine .
Physicochemical Properties
- Melting Points: While direct data for this compound is unavailable, analogs with similar substituents exhibit melting points in the range of 242–243°C (e.g., 2-((3-hydroxyphenyl)amino)-4-(4-methylthiazol-5-yl)pyrimidine-5-carbonitrile, ). The carbohydrazide group may lower the melting point compared to carboxylic acid derivatives due to reduced crystallinity.
- Solubility: The carbohydrazide group enhances water solubility relative to nonpolar groups (e.g., methylthio in ), though less than ionic groups like carboxylic acids.
Biological Activity
2-Amino-4-methylpyrimidine-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an amino group at the 2-position and a carbohydrazide group at the 5-position. Its molecular formula is , which allows for various chemical interactions due to the presence of both nitrogen and carbonyl functionalities.
| Property | Details |
|---|---|
| Molecular Formula | |
| Functional Groups | Amino, Carbohydrazide |
| Structural Features | Pyrimidine ring |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing the production of inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha (TNF-α) .
- Antimicrobial Activity : It exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Antimicrobial Properties
Research indicates that this compound demonstrates potent antibacterial activity. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating its effectiveness against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1.56 - 3.125 |
| Escherichia coli | 3.125 - 12.5 |
| Pseudomonas aeruginosa | 1.56 |
| Enterococcus faecalis | 3.125 |
These values suggest that the compound is effective at lower concentrations compared to standard antibiotics .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It has shown potential in reducing inflammation in various models, making it a candidate for developing new anti-inflammatory drugs .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity : A study tested the compound against multiple bacterial strains, confirming its broad-spectrum activity and low MIC values compared to conventional antibiotics .
- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory markers, indicating its potential as an anti-inflammatory agent .
Comparative Analysis
When compared to similar compounds such as 2-Amino-4-methylpyrimidine and other pyrimidine derivatives, this compound exhibits enhanced biological activity due to its unique functional groups which allow for greater interaction with biological targets .
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2-Amino-4-methylpyrimidine | Amino group at position 2 | Moderate antibacterial activity |
| This compound | Carbohydrazide at position 5 | High antibacterial and anti-inflammatory activity |
| 2-Amino-5-methylpyrimidine | Methyl group at position 5 | Limited activity |
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-amino-4-methylpyrimidine-5-carbohydrazide?
Answer:
The compound is typically synthesized via cyclization or hydrazide formation. A common approach involves reacting substituted pyrimidine precursors with hydrazine derivatives under controlled conditions. For example:
- Cyclization with POCl₃ : Hydrazide intermediates (e.g., substituted benzoic acid hydrazides) are cyclized using phosphoryl oxychloride at 120°C to form the pyrimidine ring .
- Hydrazinolysis : Hydrazine reacts with ester or nitrile derivatives (e.g., methyl 4,5-dimethoxy-2-nitrobenzoate) in refluxing ethanol, yielding carbohydrazide products. Reaction optimization includes adjusting molar ratios and reaction times (typically 6–12 hours) .
Key parameters : Temperature control (80–120°C), anhydrous conditions, and stoichiometric excess of hydrazine improve yields (reported 60–85%) .
Basic: What spectroscopic techniques are essential for structural confirmation?
Answer:
A multi-technique approach ensures accurate characterization:
- IR Spectroscopy : Identifies N–H stretching (3200–3400 cm⁻¹) and C=O/C=N vibrations (1650–1700 cm⁻¹) .
- ¹H/¹³C NMR : Pyrimidine protons resonate at δ 6.5–8.5 ppm, while methyl groups appear as singlets (δ 2.1–2.5 ppm). Hydrazide NH₂ protons show broad signals at δ 4.0–5.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 195.1 for C₆H₁₀N₄O) .
Validation : Cross-referencing with X-ray crystallography (where available) resolves ambiguities in tautomeric forms .
Advanced: How can computational docking studies guide the design of bioactive derivatives?
Answer:
Docking studies predict binding interactions with target proteins (e.g., β-glucuronidase or antioxidant enzymes):
- Protocol : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Input structures are optimized with DFT (B3LYP/6-31G* basis set) .
- Case Study : Derivatives with IC₅₀ values <250 μM (e.g., compounds 2 and 4 in antiglycation assays) showed strong hydrogen bonding with catalytic residues (e.g., Asp163 in β-glucuronidase) .
Limitations : Discrepancies between in silico predictions and in vitro results may arise from solvation effects or protein flexibility. Validate with MD simulations .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
Contradictions (e.g., varying IC₅₀ values) require systematic analysis:
- Assay Conditions : Compare buffer pH, temperature, and co-solvents. For example, DMSO >1% may inhibit enzyme activity .
- Structural Analogues : Subtle substitutions (e.g., methyl vs. chloro groups) alter steric/electronic profiles. Compound 2 (IC₅₀ = 240.10 μM) and 4 (IC₅₀ = 240.30 μM) in antiglycation assays differ only in para-substituted aryl groups, suggesting electronic effects dominate .
- Purity : HPLC (≥95% purity) and elemental analysis ensure consistent bioactivity data .
Advanced: What strategies optimize the cyclization step during synthesis?
Answer:
Catalysts and solvent systems critically influence cyclization efficiency:
Basic: What safety precautions are necessary when handling this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
